N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide
Overview
Description
A1899 is a potent and selective TASK-1 and TASK-3 antagonist.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Antipathogenic Activity : Acylthioureas related to N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide have been synthesized and characterized, showing significant antipathogenic activities, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
- Molecular Structure and Antioxidant Activity : The molecular structure of a similar compound was analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT), revealing insights into its geometric parameters and antioxidant properties (Demir et al., 2015).
Pharmaceutical Applications
- Anticonvulsant Activities : Functionalized N-benzyl 2-acetamidoacetamides, structurally related to the benzamide compound , demonstrate significant anticonvulsant activities (Camerman et al., 2005).
- Anticancer Evaluation : Substituted N-(phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Chemical Properties and Reactions
- Electrochemical and Spectroelectrochemical Analysis : Aromatic polyamides with benzamide groups exhibit unique electrochromic properties, showcasing potential applications in materials science (Chang & Liou, 2008).
- Intramolecular Oxidative Coupling : The intramolecular oxidative C–O coupling of N-phenyl benzamides under metal-free conditions was explored, leading to the formation of benzoxazole products (Yu, Ma, & Yu, 2012).
Biochemical and Molecular Studies
- Antiparasitic Activities : A study on hydroxamate derivatives closely related to the benzamide compound showed significant variations in antiparasitic potency and histone deacetylase inhibitor activity, highlighting the importance of molecular structure in biological efficacy (Loeuillet et al., 2019).
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPEYHRIVQTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.